molecular formula C20H19ClN2O7S B3971436 Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

Cat. No.: B3971436
M. Wt: 466.9 g/mol
InChI Key: ZLKGTDAQXQXEBO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the benzofuran core, followed by the introduction of the sulfonamide group and other substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary but often include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates
  • 4-Chloro-3-nitrobenzenesulfonamide

Uniqueness

Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzofuran core and sulfonamide group make it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O7S/c1-3-5-18-19(20(24)29-4-2)14-10-12(6-9-17(14)30-18)22-31(27,28)13-7-8-15(21)16(11-13)23(25)26/h6-11,22H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKGTDAQXQXEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

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